An In-depth Technical Guide to 1-(5-Hydroxypyrazin-2-yl)ethanone (CAS: 1159813-33-8): A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-(5-Hydroxypyrazin-2-yl)ethanone (CAS: 1159813-33-8): A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(5-Hydroxypyrazin-2-yl)ethanone, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, and its emerging applications as a key intermediate in the development of novel therapeutics, including kinase inhibitors and targeted protein degraders.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-orientation, allow it to engage in a variety of non-covalent interactions with biological targets.[3] Specifically, the nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for the binding of small molecules to the hinge region of protein kinases.[3] 1-(5-Hydroxypyrazin-2-yl)ethanone, with its hydroxyl and acetyl functional groups, offers multiple points for chemical modification, making it a valuable building block for creating diverse libraries of compounds for drug discovery.[4] This compound is particularly noted for its utility as an intermediate in the synthesis of antidiabetic agents, kinase inhibitors, and antimicrobials, and as a component in the construction of protein degraders.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(5-Hydroxypyrazin-2-yl)ethanone is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1159813-33-8 | [4] |
| Molecular Formula | C₆H₆N₂O₂ | [5] |
| Molecular Weight | 138.12 g/mol | [5] |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [4] |
Synthesis of 1-(5-Hydroxypyrazin-2-yl)ethanone: A Plausible Route
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway to the target molecule.
Caption: Proposed synthesis of 1-(5-Hydroxypyrazin-2-yl)ethanone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representation of how the Reuben G. Jones synthesis could be adapted to produce the target compound.
Materials:
-
Methylglyoxal (40% solution in water)
-
Glycinamide hydrochloride
-
Sodium hydroxide (or a suitable base)
-
Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Glycinamide Free Base: Dissolve glycinamide hydrochloride in a minimal amount of cold water and neutralize with a stoichiometric equivalent of a strong base (e.g., a concentrated solution of NaOH) while keeping the temperature below 5°C. The free base can be used directly in the next step.
-
Condensation Reaction: In a reaction vessel equipped with a stirrer and maintained at 0-5°C, slowly add the aqueous solution of methylglyoxal to the freshly prepared glycinamide solution.
-
Base Addition: While vigorously stirring the mixture, add a solution of sodium hydroxide dropwise, ensuring the temperature does not exceed 10°C. The rate of base addition is critical for controlling regioselectivity and yield.[5]
-
Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of ~7. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 1-(5-Hydroxypyrazin-2-yl)ethanone.
Applications in Drug Discovery
The bifunctional nature of 1-(5-Hydroxypyrazin-2-yl)ethanone makes it a valuable starting material for the synthesis of more complex molecules with therapeutic potential.
Intermediate for Kinase Inhibitors
The pyrazine core is a common feature in many kinase inhibitors.[3] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, which is a common binding motif for Type I and Type II inhibitors.[3][7] The hydroxyl and acetyl groups on 1-(5-Hydroxypyrazin-2-yl)ethanone can be further functionalized to introduce moieties that occupy other pockets of the ATP-binding site, thereby increasing potency and selectivity.
Building Block for Targeted Protein Degradation (PROTACs)
Targeted protein degradation is a rapidly emerging therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[9]
1-(5-Hydroxypyrazin-2-yl)ethanone can serve as a "protein degrader building block" by being incorporated into either the target protein ligand or the linker. The functional groups on the pyrazine ring provide convenient handles for attaching the other components of the PROTAC.
The following workflow illustrates how this building block could be utilized in the synthesis of a hypothetical PROTAC.
Caption: Workflow for PROTAC synthesis using a building block.
Handling and Safety
As with any research chemical, 1-(5-Hydroxypyrazin-2-yl)ethanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[10] For specific safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(5-Hydroxypyrazin-2-yl)ethanone is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrazine core, decorated with reactive functional groups, provides a platform for the synthesis of a wide range of compounds with potential therapeutic applications. While detailed studies on this specific molecule are not yet abundant in the public domain, its utility as an intermediate for kinase inhibitors and as a component in the rapidly advancing field of targeted protein degradation highlights its potential for significant contributions to the development of new medicines. As research in these areas continues to grow, so too will the importance of key intermediates like 1-(5-Hydroxypyrazin-2-yl)ethanone.
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